Di-O-glycinoylcurcumin Dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-O-glycinoylcurcumin Dihydrochloride is a derivative of curcumin, a natural compound found in the spice turmeric. This compound is known for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. The molecular formula of this compound is C25H28Cl2N2O8, and it appears as a yellow solid powder .
Preparation Methods
The synthesis of Di-O-glycinoylcurcumin Dihydrochloride typically involves the reaction of curcumin with glycine, followed by acetyl chloride to form the desired product . The general procedure includes:
Reaction of Curcumin with Glycine: Curcumin is reacted with glycine under controlled conditions to form an intermediate compound.
Acetylation: The intermediate compound is then treated with acetyl chloride to yield this compound.
Industrial production methods for this compound are not extensively documented, but the synthetic route mentioned above can be scaled up for larger production .
Chemical Reactions Analysis
Di-O-glycinoylcurcumin Dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Di-O-glycinoylcurcumin Dihydrochloride has several scientific research applications:
Chemistry: It is used as a reference material in analytical chemistry for the study of curcumin derivatives.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer, inflammation, and neurodegenerative disorders.
Industry: It is used in the development of new pharmaceuticals and as a component in various industrial applications
Mechanism of Action
The mechanism of action of Di-O-glycinoylcurcumin Dihydrochloride involves its interaction with various molecular targets and pathways. It acts as a scavenger of reactive oxygen species, inhibiting lipid peroxidation and DNA damage. Additionally, it modulates signaling molecules involved in inflammation and carcinogenesis, thereby exerting its anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
Di-O-glycinoylcurcumin Dihydrochloride is unique compared to other curcumin derivatives due to its specific glycinoyl groups. Similar compounds include:
Di-O-piperoylcurcumin: Another curcumin derivative with potential anticancer properties.
Curcumin: The parent compound, known for its wide range of biological activities.
Tetrahydrocurcumin: A hydrogenated form of curcumin with enhanced stability and bioavailability.
The uniqueness of this compound lies in its specific modifications, which may enhance its solubility, stability, and biological activity compared to other curcumin derivatives .
Properties
CAS No. |
1322544-82-0 |
---|---|
Molecular Formula |
C₂₅H₂₈Cl₂N₂O₈ |
Molecular Weight |
555.4 |
Synonyms |
((1E,6E)-3,5-Dioxohepta-1,6-diene-1,7-diyl)bis(2-methoxy-4,1-phenylene) bis(2-aminoacetate) Dihydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.